

Optimizing SRK-181 Dosage for Synergistic Effects: A Technical Support Resource

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Compound of Interest		
Compound Name:	AI-181	
Cat. No.:	B15565258	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing SRK-181 dosage to achieve synergistic effects in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SRK-181?

A1: SRK-181 is a fully human monoclonal antibody that selectively targets and inhibits the activation of latent transforming growth factor-beta 1 (TGF-β1).[1][2] By preventing the release of active TGF-β1, SRK-181 aims to counteract the immunosuppressive tumor microenvironment, thereby enhancing the efficacy of immunotherapies such as anti-PD-(L)1 checkpoint inhibitors.[3]

Q2: What is the rationale for combining SRK-181 with other anti-cancer agents?

A2: Elevated TGF-β1 activity is a key driver of resistance to checkpoint inhibitor therapies.[4] It promotes an immunosuppressive tumor microenvironment that limits the infiltration and activity of effector T cells.[5] By selectively inhibiting TGF-β1, SRK-181 is designed to render tumors more susceptible to the anti-tumor effects of checkpoint inhibitors, leading to a synergistic therapeutic outcome.[6]

Q3: What are the recommended starting doses for SRK-181 in preclinical and clinical studies?







A3: In preclinical mouse models, SRK-181 has been investigated at doses up to 10 mg/kg. The Phase 1 DRAGON clinical trial (NCT04291079) evaluated SRK-181 as a monotherapy at doses up to 3000 mg every 3 weeks (q3w) or 2000 mg every 2 weeks (q2w).[7][8][9] In combination with anti-PD-(L)1 therapy, doses up to 2400 mg q3w have been explored.[7][8] The recommended Phase 2 dose for SRK-181 in combination with pembrolizumab is 1500 mg q3w.[10]

Q4: How can I assess the synergistic effects of SRK-181 with another drug in vitro?

A4: The checkerboard assay is a standard method for evaluating drug synergy in vitro. This involves testing a matrix of concentrations of SRK-181 and the combination drug to determine their effects on cell viability or other relevant endpoints. The results can be analyzed using methods like the Chou-Talalay Combination Index (CI) to quantify the interaction as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[11][12][13]

Data Presentation

Preclinical Synergy: SRK-181 and anti-PD-1 in Mouse Tumor Models



Treatment Group	Tumor Model	Key Finding	Reference
SRK-181-mlgG1 + anti-PD-1	EMT6 (Breast Cancer)	Synergistic antitumor efficacy, with complete responders and significant tumor growth delay compared to monotherapies.[6]	[6]
SRK-181-mlgG1 + anti-PD-1	MBT-2 (Bladder Cancer)	Significant increase in effector T cells and a decrease in immunosuppressive myeloid cells in the tumor microenvironment.	
SRK-181-mlgG1 + anti-PD-1	Cloudman S91 (Melanoma)	Combination treatment led to tumor regression or control.	

Clinical Dose Escalation: DRAGON Trial (Part A)

Treatment Arm	Dose Levels Evaluated	Key Safety Finding	Reference
SRK-181 Monotherapy (Part A1)	80, 240, 800, 1600, 2400, 3000 mg Q3W; 2000 mg Q2W	No dose-limiting toxicities observed up to 3000 mg Q3W and 2000 mg Q2W.[9][14] [15]	[9][14][15]
SRK-181 + anti-PD- (L)1 (Part A2)	240, 800, 1600, 2400 mg Q3W	No dose-limiting toxicities observed up to 2400 mg Q3W in combination.[14][15]	[14][15]



Experimental Protocols Checkerboard Assay for In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effect of SRK-181 in combination with another anti-cancer agent on cell viability.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- SRK-181 (and its vehicle control)
- Combination drug (and its vehicle control)
- 96-well flat-bottom microplates
- Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
- Drug Dilution: Prepare serial dilutions of SRK-181 and the combination drug in complete medium.
- Treatment: Remove the overnight medium from the cell plate and add the drug dilutions in a checkerboard format. Include wells with single-agent treatments and vehicle controls.
- Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).



- Cell Viability Measurement: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader.

Data Analysis (Chou-Talalay Method):

- Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
- Determine the Combination Index (CI) using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x effect, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce x effect.[12][16]
- Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][12][13]

In Vivo Synergy Study in Syngeneic Mouse Models

Objective: To evaluate the synergistic anti-tumor activity of SRK-181 and an immune checkpoint inhibitor in a relevant mouse tumor model.

Materials:

- Syngeneic mouse tumor model (e.g., EMT6, MBT-2)
- SRK-181 (or murine surrogate)
- Anti-PD-1/PD-L1 antibody (or murine surrogate)
- Vehicle controls
- Calipers for tumor measurement

Procedure:

• Tumor Implantation: Implant tumor cells subcutaneously into the flank of immunocompetent mice.



- Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size.
- Treatment Groups: Randomize mice into treatment groups: Vehicle control, SRK-181 alone, anti-PD-1/PD-L1 alone, and SRK-181 + anti-PD-1/PD-L1 combination.
- Drug Administration: Administer the drugs according to the desired dosing schedule and route of administration.
- Tumor Measurement: Measure tumor volume regularly using calipers.
- Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

Data Analysis:

- Compare tumor growth inhibition between the combination group and the monotherapy and control groups.
- Analyze changes in the tumor immune microenvironment through techniques like flow cytometry or immunohistochemistry to assess immune cell infiltration and activation.

Troubleshooting Guides In Vitro Synergy Assays



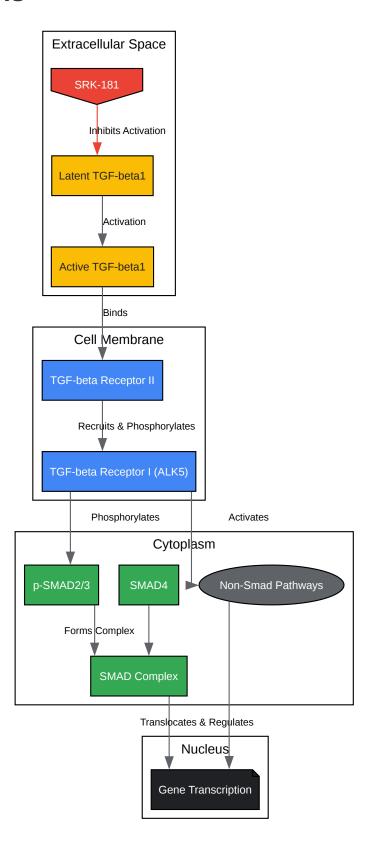
Issue	Potential Cause	Suggested Solution
High variability between replicate wells	Inconsistent cell seeding, pipetting errors during drug dilution.	Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
No clear dose-response for single agents	Inappropriate concentration range, drug instability.	Perform a wider range of dilutions. Ensure proper storage and handling of drugs.
Unexpected cytotoxicity in vehicle controls	Solvent toxicity (e.g., DMSO).	Determine the maximum tolerated solvent concentration for your cell line and do not exceed it.
Results not reproducible	Cell line passage number too high, leading to genetic drift.	Use low-passage cells and regularly authenticate your cell lines.

In Vivo Studies

Issue	Potential Cause	Suggested Solution
High variability in tumor growth within groups	Inconsistent tumor cell implantation, variability in mouse health.	Ensure consistent implantation technique. Monitor mouse health and exclude outliers if justified.
Lack of synergistic effect	Suboptimal dosing or scheduling.	Conduct dose-response studies for each agent individually before combining them. Explore different administration schedules.
Unexpected toxicity in combination group	On-target or off-target toxicities of the combined agents.	Monitor mice closely for signs of toxicity. Consider reducing the dose of one or both agents.



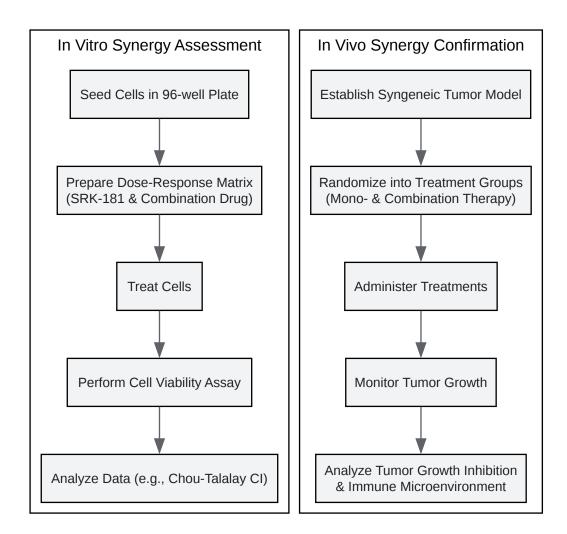
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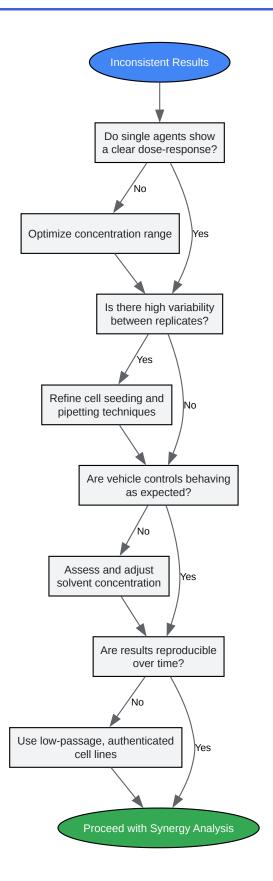
Caption: SRK-181 inhibits the activation of latent TGF-β1, blocking downstream signaling.



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Caption: Workflow for assessing SRK-181 synergy in vitro and in vivo.





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Caption: Logical workflow for troubleshooting inconsistent synergy assay results.



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